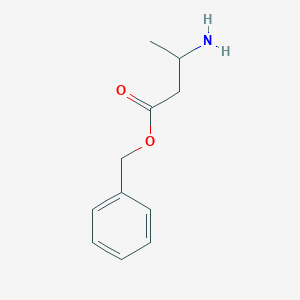

Benzyl 3-aminobutanoate

Description

Contextualization of β-Amino Acid Derivatives in Contemporary Organic Synthesis

β-Amino acids and their derivatives are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly subtle structural alteration imparts unique conformational properties and increased metabolic stability to peptides and other molecules that incorporate them. Consequently, β-amino acid derivatives are of great interest in medicinal chemistry for the development of novel therapeutics. The synthesis of these compounds has been a focal point of research, with numerous methods being developed, including chemoenzymatic routes and asymmetric catalysis, to access enantiomerically pure forms.

Significance of Benzyl (B1604629) 3-aminobutanoate as a Versatile Synthetic Intermediate

Benzyl 3-aminobutanoate serves as a particularly useful synthetic intermediate for several key reasons. The benzyl ester provides a robust protecting group for the carboxylic acid functionality, which can be selectively removed under mild hydrogenolysis conditions without affecting other sensitive parts of the molecule. The primary amino group, on the other hand, offers a reactive handle for a wide array of chemical transformations, such as acylation, alkylation, and cyclization reactions. This orthogonal reactivity makes this compound a valuable precursor for the synthesis of more complex molecules, including β-lactams, a class of compounds renowned for their antibacterial activity.

Research Objectives and Scope of Academic Investigation Pertaining to this compound

The academic investigation of this compound is primarily centered on its synthesis and its application as a versatile building block. Research efforts have been directed towards developing efficient and stereoselective synthetic routes to this compound. A significant area of study involves the use of this compound in the synthesis of substituted β-lactams through cycloaddition reactions. The diastereoselectivity of these reactions is a critical aspect of the research, as the stereochemistry of the final product often dictates its biological activity. The scope of this article is to provide a detailed overview of the chemical properties, synthesis, and key synthetic applications of this compound based on published research findings.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-aminobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHFRXCNQZIVBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Spectroscopic Profile of Benzyl 3 Aminobutanoate

Interactive Data Table of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Solubility | Likely soluble in common organic solvents such as methanol (B129727), ethanol, and dichloromethane. |

| pKa (of the amine) | Estimated to be around 9-10 |

Interactive Data Table of Spectroscopic Data

The spectroscopic data for Benzyl (B1604629) 3-aminobutanoate is crucial for its identification and characterization. Below is a summary of expected spectroscopic features based on its structure and data from closely related analogues.

| Spectroscopy | Data |

| ¹H NMR | Aromatic protons (benzyl group): ~7.35 ppm (m, 5H)Benzylic protons (-OCH₂Ph): ~5.15 ppm (s, 2H)Methine proton (-CH(NH₂)-): ~3.3-3.5 ppm (m, 1H)Methylene protons (-CH₂COO-): ~2.5 ppm (d, 2H)Methyl protons (-CH₃): ~1.2 ppm (d, 3H)Amine proton (-NH₂): Broad singlet, variable chemical shift |

| ¹³C NMR | Carbonyl carbon (C=O): ~172 ppmAromatic carbons: ~128-136 ppmBenzylic carbon (-OCH₂-): ~66 ppmMethine carbon (-CH(NH₂)-): ~48 ppmMethylene carbon (-CH₂COO-): ~42 ppmMethyl carbon (-CH₃): ~20 ppm |

| IR (Infrared) | N-H stretch (amine): ~3300-3400 cm⁻¹ (two bands for primary amine)C-H stretch (aromatic): ~3030-3100 cm⁻¹C-H stretch (aliphatic): ~2850-2960 cm⁻¹C=O stretch (ester): ~1735 cm⁻¹C-O stretch (ester): ~1160-1260 cm⁻¹ |

| Mass Spectrometry | [M+H]⁺: Expected at m/z 194.1125 |

Stereoselective Synthesis of Benzyl 3 Aminobutanoate and Its Enantiomers

Asymmetric Synthetic Routes to β-Amino Acids and their Derivatives

The development of asymmetric methods to produce enantiomerically pure β-amino acids is crucial for creating pharmacologically active molecules. hilarispublisher.com These methods often involve the formation of carbon-carbon, carbon-nitrogen, and carbon-hydrogen bonds under the influence of a chiral catalyst or auxiliary. hilarispublisher.com Key strategies include the hydrogenation of enamines, Mannich reactions, and conjugate additions. researchgate.netrsc.org

For instance, the asymmetric hydrogenation of enamines using chiral rhodium or ruthenium catalysts has proven effective for synthesizing a variety of β-amino acid derivatives. researchgate.net The choice of ligand associated with the metal catalyst is critical for achieving high enantioselectivity. researchgate.net Additionally, Arndt-Eistert homologation of α-amino acids and conjugate additions of amine equivalents to acrylate (B77674) derivatives are prevalent methods. acs.org

Enantioselective Michael Addition Strategies

The aza-Michael addition, a type of conjugate addition, is a direct and widely used method for the synthesis of β-amino acids. This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.

Chiral Catalysis in Asymmetric 1,4-Addition Reactions

The use of chiral catalysts in the Michael addition allows for the direct formation of enantiomerically enriched products. hilarispublisher.comresearchgate.net Both metal-based catalysts and organocatalysts have been successfully employed. researchgate.net Chiral amine-boronic acid cooperative catalysts, for example, can activate both the nucleophile and the electrophile to facilitate highly enantioselective 1,4-additions. bohrium.com In this system, the chiral amine forms a chiral enamine with a ketone, while the boronic acid activates the carboxylic acid. bohrium.com

Another approach involves the use of bifunctional iminophosphorane catalysts, which have shown high reactivity and enantioselectivity in the sulfa-Michael addition to unactivated β-substituted-α,β-unsaturated esters like methyl crotonate. rsc.org These catalysts can operate at low loadings and under mild conditions. rsc.org The development of chiral catalysts for the conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyls is also a well-established field. researchgate.net

Utilization of Chiral Auxiliary Approaches

Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. This strategy has been effectively used in the synthesis of β-amino esters.

One common approach involves the use of pseudoephedrine as a chiral auxiliary. nih.gov For example, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from (S,S)-(+)-pseudoephedrine can produce β-amino amides with good diastereoselectivity. These can then be converted to the corresponding β-amino esters. nih.gov Another strategy employs chiral Ni(II) complexes of dehydroaminobutanoic acid Schiff bases as electrophiles in Michael addition reactions, leading to β-substituted (S)-α-amino acids with high diastereoselectivity. tandfonline.com The use of chiral lithium amides as traceless auxiliaries in the direct enantioselective Michael addition of carboxylic acids has also been reported. acs.org

Enzymatic and Biocatalytic Resolution of Racemic β-Amino Esters

Enzymatic resolution offers a powerful and environmentally friendly method for separating enantiomers from a racemic mixture. aip.org Lipases are a class of enzymes that have been extensively used for the kinetic resolution of β-amino esters. aip.orgbeilstein-journals.org

A common strategy involves the chemoenzymatic synthesis where a racemic β-amino ester is first produced through a non-selective chemical reaction, such as the aza-Michael addition of benzylamine (B48309) to an acrylate. Subsequently, an enzyme like Candida antarctica lipase (B570770) B (CALB) is used to selectively acylate or hydrolyze one of the enantiomers, allowing for the separation of the two. nih.govtuhh.de For instance, CALB can catalyze the aminolysis of the (S)-enantiomer of N-benzyl-3-aminobutanoate with high enantioselectivity. nih.gov The reaction conditions, such as the solvent, can significantly influence the chemoselectivity and enantioselectivity of the enzymatic process. nih.govdntb.gov.ua Studies have shown that CALB can be used for the resolution of various β-amino esters, with the efficiency of the resolution sometimes depending on the size of the substrate. cdnsciencepub.com

| Enzyme | Substrate | Reaction Type | Key Findings | Reference |

| Candida antarctica lipase B (CALB) | Racemic N-benzyl-3-aminobutanoate | Aminolysis | Selective aminolysis of the (S)-enantiomer. | nih.gov |

| Candida antarctica lipase B (CALB) | Racemic ethyl 3-aminobutanoate | Acylation/Alcoholysis | Successful resolution with E > 100 in butanol for N-acylated ester. | cdnsciencepub.com |

| Omega-amino acid transaminase | R,S-1-phenyl-3-aminobutane | Transamination | Preferential conversion of one enantiomer to a ketone. | google.com |

Diastereoselective Synthesis of Benzyl (B1604629) 3-aminobutanoate Isomers

Diastereoselective synthesis aims to control the formation of a specific stereoisomer among multiple possibilities. This can be achieved by using chiral substrates, reagents, or catalysts.

Mechanistic Investigations and Reaction Kinetics

Elucidation of the Michael Addition Mechanism for Benzyl (B1604629) 3-aminobutanoate Formation

The aza-Michael addition is a versatile and widely utilized method in organic chemistry for creating β-amino compounds. academie-sciences.fr The mechanism for the formation of Benzyl 3-aminobutanoate involves the nucleophilic attack of benzylamine (B48309) on the electron-deficient β-carbon of a crotonate ester.

Detailed mechanistic studies, often supported by computational analysis, have illuminated several potential pathways for the aza-Michael reaction. acs.orgnih.govresearchgate.net A key feature of the uncatalyzed reaction is the formation of a zwitterionic intermediate. d-nb.info The reaction is often described as a third-order process, being first-order in the Michael acceptor (the ester) and second-order in the Michael donor (the amine). d-nb.info This is because a second molecule of the amine is crucial for facilitating the proton transfer from the attacking amine to the α-carbon of the electron-deficient olefin in the rate-determining transition state. d-nb.info

The reaction can proceed through two main competing mechanisms:

1,4-Addition (Conjugate Addition): The amine's nucleophilic nitrogen directly attacks the β-carbon of the unsaturated ester. This is the classic Michael addition pathway.

1,2-Addition: The amine attacks the carbonyl carbon of the ester. For the reaction between primary amines and acrylates, rate analysis suggests that the reaction often occurs preferentially via a 1,2-addition mechanism. acs.orgnih.gov This pathway consists of the rapid, pseudo-equilibrated formation of a zwitterion, followed by a rate-limiting, amine-assisted proton transfer to yield the final product. acs.orgnih.gov The alternative 1,4-addition pathway becomes more competitive when substituents are present on the amine or the double bond of the acrylate (B77674), which is relevant for the synthesis of this compound from a crotonate ester. acs.orgnih.gov

In chemoenzymatic routes, enzymes like Candida antarctica lipase (B570770) B (CalB) can catalyze the initial aza-Michael addition to form the racemic N-benzyl-3-aminobutanoate, which is then resolved in a subsequent step. rsc.org

Kinetic Studies of the Formation of this compound

Kinetic studies provide quantitative insight into the reaction rates and the factors that influence them. The aza-Michael addition's kinetics can be complex, with observed reaction orders varying based on the specific reactants and conditions.

While some aza-Michael additions follow simple second-order kinetics tuhh.de, many, particularly uncatalyzed reactions involving primary amines, exhibit third-order kinetics as previously mentioned. d-nb.info This third-order behavior is rationalized by the involvement of a second amine molecule in the rate-determining proton transfer step. d-nb.info

Kinetic analysis of related systems provides valuable data. For instance, in the addition of lithium diisopropylamide (LDA) to unsaturated esters, the rate-limiting step can be the deaggregation of the LDA dimer. nih.gov In other cases, the reaction rate is governed by the formation of an adduct between an ion-pair (formed from the amine and a catalyst or another amine molecule) and the substrate in a slow step. researchgate.net

Experimental data from the synthesis of related N-benzyl-β-amino esters shows that reaction conditions significantly impact reaction time and yield.

| Reactants | Conditions | Time | Yield | Source |

|---|---|---|---|---|

| Benzylamine + Methyl Crotonate | Methanol (B129727), 150 °C, Microwave | 3 h | 98% | mdpi.com |

| Benzylamine + Methyl Crotonate | Methanol, 65 °C, Thermal | 5 days | 73% | mdpi.com |

| Benzylamine + Methyl Acrylate | Methanol, 115 °C, Microwave | 3 h | - | mdpi.com |

| Aniline + Methyl Acrylate | Water, 80 °C | - | 21% | auburn.edu |

Kinetic modeling based on first-principles has been successfully applied to the aza-Michael addition of amines to acrylates, with calculated thermodynamic and kinetic parameters showing excellent agreement with experimental data. nih.gov

Influence of Solvent and Temperature on Reaction Pathway and Rate

The choice of solvent and the reaction temperature are critical parameters that can dramatically influence the reaction rate, yield, and even the mechanistic pathway of the aza-Michael addition. academie-sciences.frrsc.orgdntb.gov.ua

Solvent Effects: The solvent can activate the reactants in several ways. Protic solvents, particularly those with strong hydrogen bond donating ability like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are highly effective. academie-sciences.fr They are thought to activate the Michael acceptor by forming a hydrogen bond with the carbonyl oxygen, which enhances the electrophilicity of the double bond. academie-sciences.fr This allows the addition of even weak nucleophiles, such as aromatic amines, to proceed efficiently, sometimes under high-pressure conditions. academie-sciences.fracs.org Water has also been shown to accelerate the aza-Michael reaction by activating both the amine donor and the ester acceptor through hydrogen bonding. rsc.org

In enzyme-catalyzed reactions, the solvent can control chemoselectivity. For example, in the CalB-catalyzed synthesis of (R)-(−)-N-benzyl-3-(benzylamino)butanamide, the choice of solvent determines the favorability of the initial aza-Michael addition versus a subsequent aminolysis reaction. nih.govdntb.gov.ua Solvent-free, or neat, conditions are also effective and fulfill green chemistry principles by offering 100% atom economy. rsc.orgresearchgate.net

| Reaction | Solvent | Key Finding | Source |

|---|---|---|---|

| 2-Methoxyaniline + Methyl Crotonate | HFIP | Reaction proceeds to 95% conversion. | academie-sciences.fr |

| 2-Methoxyaniline + Methyl Crotonate | Methanol | No reaction occurs. | academie-sciences.fr |

| Anilines + Enoates | Fluorinated Alcohols (HFIP, TFE) | Favors the addition of weak nucleophiles. | academie-sciences.fr |

| Benzylamine + Methyl Crotonate (CalB catalyzed) | 2-methyl-2-butanol (2M2B) | Unfavorable for the synthesis of the initial adduct. | nih.gov |

| Benzylamine + Methyl Crotonate (CalB catalyzed) | n-Hexane | Favors the racemic synthesis of the aminolysis product. | nih.gov |

Temperature Effects: Temperature significantly affects the reaction kinetics. Higher temperatures generally lead to faster reaction rates. The use of microwave irradiation, which allows for rapid heating to high temperatures (e.g., 150 °C), has been shown to dramatically reduce reaction times from days to hours while providing excellent yields for the synthesis of N-benzyl-β-amino esters. mdpi.com However, for some systems, solventless reactions can proceed successfully even at ambient temperature. rsc.org

Computational Mechanistic Studies of 1,4-Addition Reactions

Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms that are difficult to probe experimentally. auburn.edu For the aza-Michael addition, computational studies provide valuable insights into transition state structures, reaction energy profiles, and the roles of solvents and catalysts. researchgate.netrsc.org

Methods such as Density Functional Theory (DFT), often combined with continuum solvent models (like COSMO-RS or SMD), are used to calculate the thermodynamics and kinetics of the reaction pathways. acs.orgrsc.org For example, a detailed computational study of the aza-Michael addition of primary and secondary amines to acrylates used an ONIOM-based approach (M06-2X/6-311+G(d,p) for the full system and CBS-QB3 for the core) to calculate accurate rate coefficients for all elementary steps. acs.orgnih.gov

These studies have confirmed that for primary amines, the reaction often proceeds via a zwitterionic intermediate formed through a 1,2-addition, followed by a rate-determining, amine-assisted proton transfer. acs.orgnih.gov Computational analyses have also elucidated the role of the solvent in stabilizing intermediates and transition states, explaining why polar protic solvents can significantly accelerate the reaction. academie-sciences.frauburn.edu Furthermore, these theoretical models can predict the regioselectivity and stereoselectivity of the addition, guiding the rational design of catalysts and reaction conditions for synthesizing specific products like this compound. researchgate.netnih.gov

Synthetic Utility and Transformational Chemistry of Benzyl 3 Aminobutanoate

Role as a Key Building Block in β-Amino Acid Synthesis

β-amino acids are crucial components of various biologically active molecules, including natural products and pharmaceuticals. illinois.edu Unlike their α-amino acid counterparts, the one-carbon extension in their backbone can impart unique structural properties to peptides, such as increased metabolic stability and the ability to form novel secondary structures. illinois.edu Benzyl (B1604629) 3-aminobutanoate is a key chiral building block, providing a readily available scaffold for the synthesis of more complex β-amino acid derivatives. enamine.net

The presence of both a nucleophilic amino group and an electrophilic ester group allows for its incorporation into larger molecules through various coupling and modification reactions. Synthetic chemists utilize chiral building blocks like Benzyl 3-aminobutanoate to introduce specific stereochemistry into target molecules, which is often critical for biological efficacy. enamine.netnih.gov Common strategies for synthesizing β-amino acids include conjugate additions, Mannich-type reactions, and homologations of α-amino acids. illinois.edu this compound serves as a pre-formed β-amino acid synthon, simplifying synthetic routes to substituted β-amino acids and their derivatives.

Derivatization Strategies of the Amino Functionality

The primary amino group in this compound is a key site for chemical modification, allowing for the introduction of a wide variety of substituents. These modifications are fundamental for building complex molecular architectures and altering the compound's physicochemical properties. Derivatization of the amine is a common strategy to improve selectivity and sensitivity in analytical methods and to prepare intermediates for further synthesis. researchgate.netrsc.orgnih.gov

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through reactions with alkyl halides or via reductive amination. A common method is the "borrowing hydrogen" methodology, where an alcohol is used as the alkylating agent in the presence of a catalyst. nih.govnih.gov This process typically involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction to the N-alkylated product. nih.govresearchgate.net Over-alkylation can be a side reaction due to the increased nucleophilicity of the resulting secondary amine. nih.gov

N-acylation is the process of adding an acyl group (R-C=O) to the amino functionality, typically by reacting the amine with an acyl chloride or anhydride. researchgate.net This reaction forms a stable amide bond and is fundamental in peptide synthesis and the creation of various functional materials. Benzoyl chloride, for instance, is a common derivatizing agent used in analytical chemistry to enhance the detection of amino compounds. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Product Type | Catalyst (if applicable) |

|---|---|---|---|

| N-Alkylation | Benzyl alcohol | N-Benzyl amine | Ni, Ir, or Ru complexes nih.govnih.gov |

| N-Alkylation | Alkyl Halide | N-Alkyl amine | Base |

| N-Acylation | Benzoyl Chloride | N-Benzoyl amide (Benzamide) | Base (e.g., Pyridine) |

In multi-step synthesis, particularly in peptide chemistry, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved by introducing a "protecting group," which can be selectively removed later in the synthetic sequence. researchgate.netresearchgate.net

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups. The Cbz group, for example, is introduced by reacting the amino acid with benzyl chloroformate in the presence of a base. google.com The resulting protected amino ester can then undergo further transformations at the ester functionality without interference from the nucleophilic amine. The preparation of amino acid benzyl esters themselves is a form of protection for the carboxylic acid group, often achieved through Fischer-Speier esterification using benzyl alcohol and an acid catalyst like p-toluenesulfonic acid. researchgate.netnih.gov

Transformations of the Ester Moiety

Transesterification is the process of exchanging the benzyl group of the ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalyst would yield the corresponding methyl or ethyl 3-aminobutanoate. nih.gov Enzymes, such as lipases and acyltransferases, can also be used to catalyze transesterification reactions under mild, aqueous conditions. researchgate.net A facile one-pot method for the transformation of benzyl esters involves their conversion to an acid chloride intermediate using α,α-dichlorodiphenylmethane and a catalyst like FeCl₃, which can then react with various alcohols to form new esters in high yields. rsc.orgresearchgate.net

Table 2: Examples of Transesterification Conditions

| Reactant Alcohol | Catalyst | Conditions | Product Ester |

|---|---|---|---|

| Various alcohols | SiO₂–H₃BO₃ | Solvent-free, 100 °C nih.gov | Corresponding β-keto ester |

| n-Butyl alcohol | FeCl₃ / DMAP | CH₂Cl₂, room temp researchgate.net | n-Butyl ester |

The ester functionality can be reduced to a primary alcohol, converting this compound into the corresponding β-amino alcohol, 3-aminobutanol. Chiral β-amino alcohols are valuable synthetic intermediates for pharmaceuticals and other biologically active compounds. researchgate.net

This reduction is typically accomplished using powerful reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). core.ac.ukgoogle.com For example, an N-protected amino ester can be reduced with NaBH₄ to yield the N-protected amino alcohol. google.comcore.ac.uk Another method involves using lithium with an auxiliary agent like AlCl₃ and a proton donor such as tert-butanol (B103910) to achieve the reduction. jocpr.com Subsequent removal of any protecting groups yields the final β-amino alcohol. google.comgoogle.com

Table 3: Common Reagents for Ester Reduction

| Reducing Agent | Typical Solvent | Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Anhydrous, 0 °C to room temp |

| Sodium borohydride (NaBH₄) | Ethanol, Methanol, Water/THF core.ac.uk | Often requires an additive or elevated temperature |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane | Low temperature (e.g., -78 °C) |

Applications in the Synthesis of Biologically Relevant Molecules and Architectures

The unique structural features of this compound make it an attractive starting material for the synthesis of molecules with significant biological activity. The presence of the benzyl protecting group on the carboxyl function allows for selective deprotection under specific conditions, which is a key consideration in multi-step syntheses.

The incorporation of β-amino acids, such as the 3-aminobutanoate moiety, into peptide backbones gives rise to β-peptides or mixed α/β-peptides. These modified peptides often exhibit enhanced stability towards enzymatic degradation compared to their natural α-peptide counterparts, a desirable property for therapeutic applications. The synthesis of such peptides typically involves the coupling of an N-protected β-amino acid with another amino acid ester.

While specific studies detailing the incorporation of this compound are not extensively documented in publicly available literature, the general methodology for the synthesis of mixed α/β-peptides provides a framework for its potential application. For instance, the synthesis of α-/β-mixed peptides has been demonstrated using methyl esters of β-amino acids. nih.gov In a typical solution-phase peptide synthesis, an N-protected amino acid (either α or β) is activated and then coupled with the free amino group of another amino acid ester. The benzyl ester of 3-aminobutanoic acid would serve to protect the C-terminus during the coupling reaction. The selection of the N-protecting group (e.g., Boc or Fmoc) is crucial for an orthogonal protection strategy, allowing for its selective removal without affecting the benzyl ester.

Table 1: General Protecting Groups in Peptide Synthesis

| Protecting Group | Full Name | Cleavage Conditions |

|---|---|---|

| Boc | tert-Butoxycarbonyl | Acidic conditions (e.g., TFA) |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Basic conditions (e.g., piperidine) |

The benzyl ester can be cleaved under reductive conditions (e.g., catalytic hydrogenation), which are generally mild and compatible with many other functional groups present in a peptide chain.

The structural framework of this compound makes it a potential precursor for the synthesis of various complex heterocyclic compounds, which are scaffolds for many pharmaceutically active molecules.

One of the well-known reactions for the synthesis of dihydropyrimidinones is the Biginelli reaction. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov This one-pot multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org While the classical Biginelli reaction utilizes a β-ketoester, the development of variations of this reaction could potentially accommodate β-amino esters or their derivatives. However, direct application of this compound in a classical Biginelli reaction is not reported.

The synthesis of other nitrogen-containing heterocycles, such as pyrrolidones and piperidones, often involves intramolecular cyclization reactions. For example, the synthesis of N-benzyl-3-pyrrolidinone has been achieved through various synthetic routes, often involving Dieckmann cyclization of a suitable diester precursor. google.com While not a direct cyclization of this compound, this highlights the general strategies employed for the synthesis of such heterocyclic systems, for which this compound could be a potential starting material after appropriate functionalization.

In principle, the amino and ester functionalities of this compound could be utilized in intramolecular cyclization reactions to form lactams, a core structure in many bioactive compounds. For instance, after N-acylation with a suitable reagent containing a leaving group, intramolecular nucleophilic attack by the nitrogen onto the activated carbonyl of the ester could lead to the formation of a four-, five-, or six-membered ring, depending on the nature of the acylating agent. However, specific examples of such transformations starting directly from this compound are not readily found in the surveyed literature.

Advanced Spectroscopic and Structural Analysis of Benzyl 3 Aminobutanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Benzyl (B1604629) 3-aminobutanoate, which contains a chiral center at the C3 position, NMR is crucial for assigning the relative and absolute configuration of its enantiomers.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals for the different functional groups within the molecule. While direct NMR analysis of enantiomers in an achiral solvent results in identical spectra, the stereochemistry can be resolved using chiral auxiliary agents, such as chiral derivatizing agents or chiral solvating agents (chiral shift reagents). These agents interact differently with the (R) and (S)-enantiomers, leading to the formation of diastereomeric complexes that are distinguishable by NMR, exhibiting different chemical shifts.

For β-amino esters, the chemical shifts of the protons and carbons adjacent to the chiral center are particularly sensitive to the stereochemical environment. nih.govnih.gov In the ¹H NMR spectrum of Benzyl 3-aminobutanoate, the methine proton at C3, the diastereotopic methylene (B1212753) protons at C2, and the benzylic methylene protons would be of primary interest. Similarly, in the ¹³C NMR spectrum, the chemical shifts of C2, C3, and C4 would be key indicators for stereochemical assignment.

Based on data from analogous compounds like Methyl 3-(benzylamino)propanoate, the expected chemical shifts can be predicted. cambridge.org The presence of the benzyl group and the butanoate chain will have specific electronic effects influencing these shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. miamioh.edusemanticscholar.org For this compound (C₁₁H₁₅NO₂), the expected exact mass can be calculated and compared with the experimentally determined value to confirm its identity.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) provides valuable information about the molecular structure through the analysis of fragmentation patterns. mdpi.com The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several characteristic pathways.

A key fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91. nih.govnih.gov Another significant fragmentation would involve the loss of the benzyl group as a neutral radical, resulting in a protonated 3-aminobutanoic acid fragment. Further fragmentation of the butanoate chain can also occur. Analysis of a related compound, Methyl 3-(benzylamino)propanoate, shows major fragments at m/z 120, 106, and 91, which supports these predicted pathways. cambridge.org

Table 3: Predicted HRMS Fragmentation of this compound This table outlines plausible fragmentation pathways and the resulting ions. The relative intensities of these fragments would depend on the ionization technique and conditions.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for these purposes. rsc.orggcms.cz

Purity assessment is typically performed using GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A high-resolution capillary column would be used to separate this compound from any starting materials, by-products, or degradation products. The percentage purity can be determined by integrating the peak area of the main compound relative to the total peak area.

The separation of the (R) and (S)-enantiomers of this compound requires chiral chromatography. nih.govphenomenex.com Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amino esters. nih.gov Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. wvu.edu

The choice of mobile phase, flow rate, and column temperature are critical parameters that need to be optimized to achieve baseline separation of the enantiomers. The development of such a method is crucial for controlling the stereochemical outcome of synthetic processes and for isolating enantiomerically pure forms of the compound.

Table 4: General Approaches for Chromatographic Analysis of this compound

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their vibrational modes. semanticscholar.orgjyoungpharm.org These two techniques are complementary and together offer a comprehensive vibrational fingerprint of this compound.

The IR spectrum of this compound is expected to show strong absorptions corresponding to the stretching and bending vibrations of its characteristic functional groups. globalresearchonline.net The carbonyl (C=O) stretching of the ester group will give rise to a strong, sharp peak typically in the region of 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary amine group will appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the aliphatic chain will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching of the ester and the C-N stretching of the amine will appear in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. scirp.org While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations, particularly the ring breathing modes, often give strong and sharp signals. The symmetric C-H stretching vibrations also tend to be more intense in Raman spectra compared to IR.

Data from the closely related Methyl 3-(benzylamino)propanoate shows characteristic IR absorptions at 3323 cm⁻¹ (N-H stretch), 3061 cm⁻¹ (aromatic C-H stretch), and 1732 cm⁻¹ (C=O stretch), which provides a solid basis for interpreting the spectrum of this compound. cambridge.org

Table 5: Predicted Vibrational Frequencies for this compound This table is based on typical frequency ranges for functional groups and data from analogous compounds.

Table 6: List of Compound Names Mentioned in the Article

Computational and Theoretical Studies of Benzyl 3 Aminobutanoate

Quantum Chemical Calculations of Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement (conformation) of a molecule and understanding the distribution of its electrons.

For Benzyl (B1604629) 3-aminobutanoate, conformational analysis would involve rotating the flexible dihedral angles, such as those in the benzyl and butanoate moieties, to identify the global minimum energy structure on the potential energy surface. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a commonly used level of theory for such calculations, providing a good balance between accuracy and computational cost. researchgate.net

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be derived. Key properties include the distribution of atomic charges, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. banglajol.info

Table 1: Illustrative Calculated Electronic Properties of Benzyl 3-aminobutanoate

| Property | Value |

| Energy of HOMO | -0.235 Hartree |

| Energy of LUMO | -0.012 Hartree |

| HOMO-LUMO Gap | 0.223 Hartree |

| Dipole Moment | 2.5 Debye |

| Mulliken Charge on Carbonyl Carbon | +0.55 e |

| Mulliken Charge on Amino Nitrogen | -0.45 e |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. Specific calculations for this compound are required for precise values.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its behavior in different environments, such as in various solvents or in the presence of other molecules. These simulations can reveal the nature of intermolecular interactions, including hydrogen bonding and van der Waals forces, which govern the compound's solubility and macroscopic properties.

A typical MD simulation would involve placing a model of this compound in a simulation box filled with solvent molecules (e.g., water, ethanol). The interactions between all atoms are described by a force field. The simulation then calculates the trajectory of each atom over a period of time, typically nanoseconds to microseconds.

Analysis of these trajectories can yield important information, such as the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. This can elucidate the solvation shell structure. Furthermore, the strength and lifetime of hydrogen bonds between the amino or ester groups and solvent molecules can be quantified.

Table 2: Illustrative Intermolecular Interaction Energies of this compound in Water

| Interaction Type | Average Energy (kcal/mol) |

| This compound - Water (Total) | -25.8 |

| Amino Group - Water (Hydrogen Bonding) | -8.5 |

| Ester Group - Water (van der Waals) | -12.3 |

| Benzyl Group - Water (van der Waals) | -5.0 |

Note: The data in this table is illustrative. Actual values would be derived from specific MD simulations of this compound in an aqueous environment.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has become a standard approach for the accurate prediction of NMR chemical shifts (¹H and ¹³C). nih.govimist.maresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be predicted and compared with experimental data to verify the proposed structure of this compound. rsc.orgresearchgate.net

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities. This computed IR spectrum can be compared with the experimental spectrum to assign the observed absorption bands to specific molecular vibrations, such as the C=O stretch of the ester, the N-H bend of the amine, and the aromatic C-H stretches of the benzyl group.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| Aromatic Protons | 7.2 - 7.4 |

| CH₂ (Benzyl) | 5.1 |

| CH (Butanoate) | 3.5 |

| CH₂ (Butanoate) | 2.4 |

| CH₃ (Butanoate) | 1.2 |

| NH₂ | 1.8 |

| ¹³C NMR | |

| Carbonyl Carbon | 172.0 |

| Aromatic Carbons | 127.0 - 136.0 |

| CH₂ (Benzyl) | 66.0 |

| CH (Butanoate) | 48.0 |

| CH₂ (Butanoate) | 38.0 |

| CH₃ (Butanoate) | 20.0 |

Note: This table presents illustrative NMR chemical shift values. Accurate predictions require specific GIAO calculations for this compound.

Density Functional Theory (DFT) Studies on Reactivity and Transition States

DFT is a powerful tool for investigating the chemical reactivity of molecules and elucidating reaction mechanisms. By calculating various reactivity descriptors derived from conceptual DFT, such as the Fukui function and local softness, it is possible to predict the most likely sites for nucleophilic and electrophilic attack on this compound.

For instance, in the aminolysis of the ester group, DFT calculations can model the approach of a nucleophile (e.g., ammonia) to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the benzyloxy leaving group. The calculated energy profile would reveal the rate-determining step of the reaction.

Table 4: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -12.3 |

Note: The data is illustrative of what a DFT study on the reactivity of this compound might reveal. The values are hypothetical and would need to be confirmed by specific calculations for a defined reaction.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Environmentally Sustainable Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for β-amino esters. Future research will prioritize the development of protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising area is the use of microwave-assisted synthesis . This technique can significantly reduce reaction times and improve yields. tandfonline.comresearchgate.net For instance, the synthesis of various β-amino-α,β-unsaturated esters has been achieved in excellent yields with short reaction times using microwave irradiation. tandfonline.com Another key strategy is the implementation of solvent-free reaction conditions . The reaction of α-amino esters with 1,3-dicarbonyl compounds has been successfully carried out using a domestic microwave oven without any solvent, sometimes employing solid supports like K-10 or KSF clay. scielo.br

Biocatalysis represents a cornerstone of environmentally sustainable synthesis. Enzymes, such as lipases, can catalyze reactions with high specificity under mild conditions. mdpi.com For example, the lipase-catalyzed Michael addition of amines to acrylates offers a green alternative for producing β-amino acid esters. mdpi.com Furthermore, the development of catalytic methods using bio-based starting materials, such as converting renewable 3-hydroxypropionic acid esters into β-amino acid esters, is a significant step towards sustainability. springernature.com

| Methodology | Key Advantages | Illustrative Example | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, excellent yields | Synthesis of β-amino-α,β-unsaturated esters | tandfonline.com |

| Solvent-Free Synthesis | Reduced waste, environmentally friendly | Reaction of α-amino esters with acetylacetone (B45752) or ethyl acetoacetate | scielo.br |

| Biocatalysis (Lipase) | High specificity, mild reaction conditions, green solvent (e.g., methanol) | Michael addition of aromatic amines to acrylates | mdpi.com |

| Renewable Feedstocks | Utilization of bio-based materials, reducing reliance on fossil fuels | Conversion of 3-hydroxypropionic acid esters to β-amino acid esters | springernature.com |

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The biological activity of β-amino acids and their derivatives is often dependent on their stereochemistry. Consequently, the development of novel catalytic systems for the enantioselective synthesis of compounds like Benzyl (B1604629) 3-aminobutanoate is a major research thrust.

Biocatalysts , particularly lipases and transaminases, are at the forefront of this effort. Lipases, such as those from Candida antarctica and Burkholderia cepacia, have been effectively used for the kinetic resolution of racemic β-amino esters through hydrolysis or N-acylation, yielding products with excellent enantiomeric excess (ee) values (≥99%). mdpi.comnih.govresearchgate.net For example, lipase (B570770) PSIM from Burkholderia cepacia has been used to resolve racemic β-fluorophenyl-substituted β-amino carboxylic esters, providing the unreacted (R)-amino esters and the (S)-amino acid products with ≥99% ee. mdpi.com

Transaminases (TAs) offer a powerful tool for the asymmetric synthesis of β-amino acids from prochiral β-keto esters or the kinetic resolution of racemic β-amino acids. nih.govnih.govscispace.com Engineered ω-transaminases have been successfully employed for the synthesis of β-phenylalanine esters from the corresponding β-keto ester substrate. mdpi.com The use of transaminases in dynamic kinetic resolution (DKR) processes can lead to high conversions and enantioselectivities. nih.gov

| Catalyst | Reaction Type | Substrate | Key Outcome | Reference |

|---|---|---|---|---|

| Lipase PSIM (Burkholderia cepasia) | Kinetic Resolution (Hydrolysis) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | (R)-amino esters and (S)-amino acids with ≥99% ee | mdpi.com |

| Transaminases | Dynamic Kinetic Resolution | Acyclic α-alkyl-β-keto esters | Excellent conversions and enantioselectivities | nih.gov |

| Engineered ω-Transaminase | Asymmetric Transamination | Ethyl benzoylacetate (a β-keto ester) | Synthesis of chiral β-phenylalanine ester | mdpi.com |

| Candida antarctica Lipase A | Kinetic Resolution (N-acylation) | Racemic ethyl 3-amino-2-ethylpropanoate | Enantiomerically enriched products (ee: 76–95%) | researchgate.net |

Expansion of Synthetic Scope to Diverse β-Amino Ester Analogues

Future research will also focus on expanding the synthetic methodologies to create a diverse range of β-amino ester analogues with varied structural features and potential biological activities. This includes the introduction of different substituents at the α- and β-positions of the butanoate backbone, as well as modifications to the benzyl ester group.

Methods for creating α-substituted β-amino esters are being explored, for example, through transaminase-catalyzed dynamic kinetic resolution of α-alkyl-β-keto esters. nih.gov The synthesis of fluorinated β-amino acid enantiomers has been achieved through lipase-catalyzed hydrolysis, highlighting the potential to introduce halogens which can significantly alter the pharmacological properties of a molecule. mdpi.com

Furthermore, the development of one-pot, three-component reactions, such as the rhodium-catalyzed coupling of amines, aldehydes, and ethyl bromoacetate, provides an efficient route to chiral β-amino esters with high diastereoselectivity. jst.go.jp The application of microwave-assisted synthesis has also enabled the rapid production of novel analogues like β-1,2,3-triazolyl-α-amino esters , demonstrating the potential to incorporate heterocyclic moieties. researchgate.net The ability to synthesize a wide library of poly(β-amino ester)s by varying amine and diacrylate monomers also opens up possibilities for creating polymers with tailored properties for applications like gene delivery. researchgate.netnih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms is set to revolutionize the production of Benzyl 3-aminobutanoate and its analogues. Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling up.

A continuous-flow procedure for the synthesis of β-amino acid esters using a lipase-catalyzed Michael addition has been developed, featuring a short residence time (30 min) and the use of a green solvent. mdpi.com This approach demonstrates the successful combination of biocatalysis and flow technology for sustainable chemical production. beilstein-journals.orgbeilstein-journals.orgucd.ie

Q & A

Q. What computational tools predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations assess solvation effects and conformational flexibility. Pair computational insights with experimental kinetic isotope effects (KIEs) for mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.